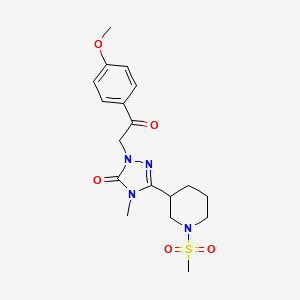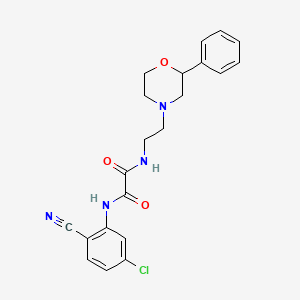![molecular formula C15H14N2O4 B2600308 4-[Benzyl(methyl)amino]-3-nitrobenzoic acid CAS No. 361157-61-1](/img/structure/B2600308.png)
4-[Benzyl(methyl)amino]-3-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[Benzyl(methyl)amino]-3-nitrobenzoic acid” is a chemical compound with the molecular formula C15H14N2O4 . It is also known as “Methyl 4-(benzylamino)-3-nitrobenzoate” and has a molecular weight of 286.283 Da .
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of benzyl chloride and ammonia . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Molecular Structure Analysis
The molecular structure of “4-[Benzyl(methyl)amino]-3-nitrobenzoic acid” consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . The nitro group, −NO2, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis
The nitro group in the compound contributes to its reactivity. Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Physical And Chemical Properties Analysis
The nitro group in the compound contributes to its physical and chemical properties. The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands .Applications De Recherche Scientifique
Molecular Structure and Hydrogen Bonding Characteristics
The study of isomeric methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate revealed its polarized molecular-electronic structure. This compound exhibits a charge-separated structure in the nitroaniline portion and is linked into chains of edge-fused rings by hydrogen bonds, demonstrating its potential in hydrogen bonding studies and molecular electronics (Portilla et al., 2007).
Spectroscopic Analysis and Molecular Docking Studies
Spectroscopic techniques combined with density functional theory calculations provided insights into the spectral features and bioactive conformer of 4-(methylamino)-3-nitrobenzoic acid (MNA). The study revealed the planar position of the MNA molecule and its intramolecular hydrogen bonding, offering a base for understanding its antipsychotic activity and potential applications in drug design (Julie et al., 2019).
Application in Organic Synthesis
The direct synthesis of p-nitrobenzoic acid from benzyl ketones using a cerium(IV) ammonium nitrate in acetic acid demonstrated a practical method for synthesizing 4-nitrobenzoic acid. This method highlights the compound's role in organic synthesis, providing an efficient route to obtain p-nitrobenzoic acid (Khodaei et al., 2007).
Polyaniline Doping
Research into polyaniline doped by benzoic acid and substituted benzoic acids, including 4-nitrobenzoic acid, explored a new class of dopants for polyaniline. This work contributes to the field of conductive polymers, indicating the use of 4-nitrobenzoic acid and its derivatives in modifying the electrical properties of polyaniline (Amarnath & Palaniappan, 2005).
Solid-Phase Synthesis Applications
The efficient solid-phase construction of tetrahydro-1,4-benzodiazepin-2-one scaffold from polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid showcases the utility of this compound in facilitating solid-phase synthetic methodologies. This approach offers a pathway to structurally diverse products in high yields and purities, emphasizing the compound's role in pharmaceutical and chemical synthesis (Zhang et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
4-[benzyl(methyl)amino]-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-16(10-11-5-3-2-4-6-11)13-8-7-12(15(18)19)9-14(13)17(20)21/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWOVJXYAOQHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-Dichlorobenzoyl)amino]propanoic acid](/img/structure/B2600227.png)


![(3Z)-3-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-methoxyphenyl]methylidene]-1H-indol-2-one](/img/structure/B2600230.png)
![{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/no-structure.png)






![(E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium](/img/structure/B2600246.png)
![2-chloro-N-{2-[3-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2600247.png)
![ethyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2600248.png)